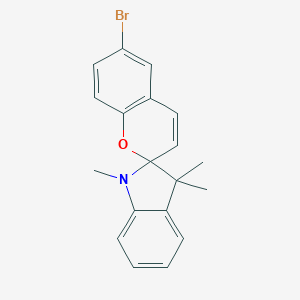

1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

Vue d'ensemble

Description

The compound 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran is a derivative of spiropyran, which is a class of photochromic compounds that can undergo a reversible transformation between two forms with different optical properties when exposed to light or heat. The spiropyran derivatives are of interest due to their potential applications in various fields such as molecular switches, optical data storage, and photoresponsive materials .

Synthesis Analysis

The synthesis of spiropyran derivatives, such as those mentioned in the provided papers, typically involves a condensation reaction. For instance, the synthesis of a related compound, 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, was achieved through the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation, resulting in a high yield . This method suggests that similar synthetic strategies could be employed for the synthesis of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran.

Molecular Structure Analysis

The molecular structure of spiropyran derivatives is characterized by an indoline system connected to a benzopyran or isobenzofuran system. In the case of the related compound studied, the crystal structure was analyzed using Hirshfeld surface and two-dimensional fingerprint plots, revealing the presence of short intermolecular interactions and π-π stacking, which are common features in the solid-state structures of such compounds . These structural analyses are crucial for understanding the photochromic behavior of the compounds.

Chemical Reactions Analysis

Spiropyran derivatives can undergo various chemical reactions. For example, the NMR study of some 1,3,3'-trimethylindolino disubstituted spiropyrans showed evidence of a fast inversion process at the asymmetric spiro carbon-2, which is not caused by the merocyanine isomer but more likely by the open ring cis isomer of the spiropyran . Additionally, reactions such as nitration and bromination have been studied in related condensed pyridine bases, indicating that electrophilic reagents can react with different positions on the molecule, leading to various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiropyran derivatives are influenced by their molecular structure. The introduction of substituents, such as bromine, can cause shifts in electronic absorption maxima and changes in reduction potential, which in turn can affect the photoinitiation ability of the compound, as seen in the study of novel 6-bromo-3-ethyl-2-styrylbenzothiazolium n-butyl-triphenylborates . The DFT study of a related spiropyran derivative provided insights into the electronic properties by analyzing the HOMO and LUMO values, which are important for understanding the photochromic and electronic behavior of these compounds .

Applications De Recherche Scientifique

Crystal Structure Analysis

- A study by Seiler et al. (2017) investigated the crystal structures of photochromic compounds like spiropyrans and spirooxazines, including 1,3,3-Trimethylindolino-benzopyrylospiran. This research highlighted the importance of functional groups in these molecules for inducing specific intermolecular interactions, contributing to our understanding of their crystallographic properties (Seiler et al., 2017).

Applications in Metal-Organic Frameworks

- Schwartz et al. (2017) demonstrated the incorporation of 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran (a spiropyran variant) into metal-organic frameworks (MOFs). This research showed that spiropyran embedded in MOFs exhibits photoswitching properties similar to its dissolved state, which is significant for the development of solid-state photoswitchable materials (Schwartz et al., 2017).

Isomerization Behavior Under X-ray Irradiation

- Asai et al. (2017) explored the isomerization behavior of 1,3,3-trimethylindolino-6’-nitrobenzopyrylospiran under X-ray irradiation. This study aimed at developing tissue-equivalent imaging sensor materials, indicating potential applications in medical imaging and sensor technology (Asai et al., 2017).

Solubilization in Aqueous Solutions

- Ikeda and Saso (1992) studied the solubilization of 1,3,3-Trimethylindolino-6′-nitrobenzopyrilospiran in aqueous NaBr solutions. Their findings contribute to understanding the solubilization mechanisms of such compounds, which is vital for their application in various solvent environments (Ikeda & Saso, 1992).

Stabilization in Solid State

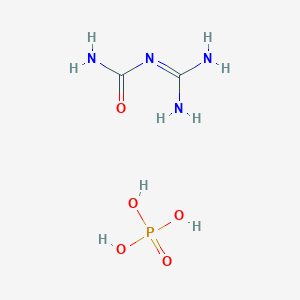

- Seiler et al. (2018) presented a technique to stabilize the open-ring merocyanine form of spiropyran compounds in the solid state. This method involved co-crystallization with inorganic acids, providing an innovative approach to manipulate and stabilize these compounds for various applications (Seiler et al., 2018).

Photoisomerization in Polystyrene Film

- Ito et al. (1990) investigated the photoisomerization mechanism of spiropyran in polystyrene film. This study enhances the understanding of how these compounds behave in different microviscosity environments, which is crucial for their use in photoresponsive materials (Ito et al., 1990).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-1',3',3'-trimethylspiro[chromene-2,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO/c1-18(2)15-6-4-5-7-16(15)21(3)19(18)11-10-13-12-14(20)8-9-17(13)22-19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDULIJWZMMHIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344143 | |

| Record name | 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran | |

CAS RN |

16650-14-9 | |

| Record name | 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

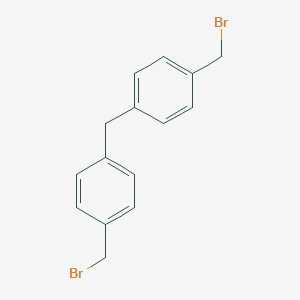

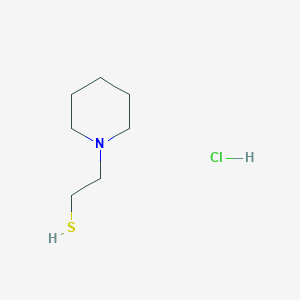

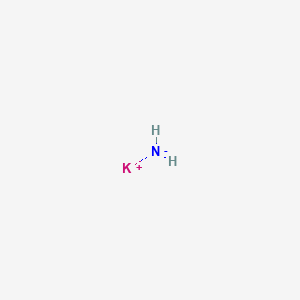

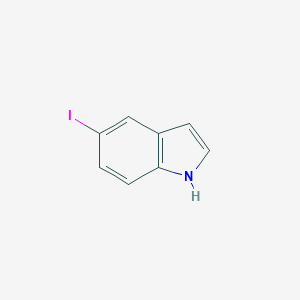

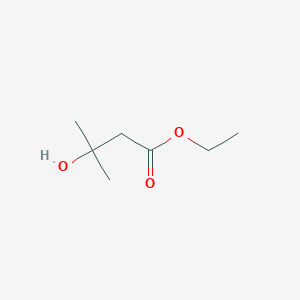

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)

![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)